molecular formula C26H20O2 B14364266 1,2-Dioxetane, 3,3,4,4-tetraphenyl- CAS No. 90656-63-6

1,2-Dioxetane, 3,3,4,4-tetraphenyl-

Cat. No.: B14364266
CAS No.: 90656-63-6
M. Wt: 364.4 g/mol
InChI Key: LPMALQMXMOOTCV-UHFFFAOYSA-N
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Description

1,2-Dioxetane, 3,3,4,4-tetraphenyl-: is a heterocyclic organic compound characterized by a four-membered ring containing two oxygen atoms and two carbon atoms. This compound is a derivative of 1,2-dioxetane, which is known for its chemiluminescent properties. The presence of four phenyl groups attached to the carbon atoms enhances its stability and makes it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Dioxetane, 3,3,4,4-tetraphenyl- can be synthesized through the [2+2] cycloaddition of two carbonyl compounds. This method involves the reaction of two molecules of benzaldehyde in the presence of a suitable catalyst under controlled conditions to form the dioxetane ring .

Industrial Production Methods: While specific industrial production methods for 1,2-dioxetane, 3,3,4,4-tetraphenyl- are not well-documented, the general approach involves optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 1,2-Dioxetane, 3,3,4,4-tetraphenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding peroxides.

    Reduction: Reduction reactions can convert the dioxetane ring into more stable compounds.

    Substitution: Phenyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions often require catalysts like palladium or platinum.

Major Products:

    Oxidation: Formation of peroxides and other oxygenated derivatives.

    Reduction: Conversion to more stable alcohols or hydrocarbons.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

1,2-Dioxetane, 3,3,4,4-tetraphenyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-dioxetane, 3,3,4,4-tetraphenyl- involves the cleavage of the dioxetane ring, leading to the formation of excited-state intermediatesThe molecular targets and pathways involved include interactions with enzymes and other biomolecules that facilitate the cleavage and subsequent light emission .

Comparison with Similar Compounds

Uniqueness: 1,2-Dioxetane, 3,3,4,4-tetraphenyl- is unique due to its enhanced stability provided by the phenyl groups, making it more suitable for various applications compared to its methyl-substituted counterparts. Its chemiluminescent properties are also more pronounced, making it a valuable tool in scientific research .

Properties

CAS No.

90656-63-6

Molecular Formula

C26H20O2

Molecular Weight

364.4 g/mol

IUPAC Name

3,3,4,4-tetraphenyldioxetane

InChI

InChI=1S/C26H20O2/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22)26(28-27-25,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H

InChI Key

LPMALQMXMOOTCV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2(C(OO2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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